

# 2-(4-Amino-3-methylphenyl)acetic acid CAS number and molecular formula.

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## Compound of Interest

Compound Name: 2-(4-Amino-3-methylphenyl)acetic acid

Cat. No.: B2512452

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## An In-depth Technical Guide to 2-(4-Amino-3-methylphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

### Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4-Amino-3-methylphenyl)acetic acid**, a key chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its fundamental properties, synthesis methodologies, safety protocols, and its emerging applications, offering a holistic perspective for laboratory and clinical research professionals.

## Core Compound Identification and Properties

**2-(4-Amino-3-methylphenyl)acetic acid** is a substituted phenylacetic acid derivative. The strategic placement of the amino and methyl groups on the phenyl ring, in conjunction with the acetic acid moiety, imparts specific chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

## Chemical Identity

Identifier	Value	Source
Chemical Name	2-(4-Amino-3-methylphenyl)acetic acid	N/A
CAS Number	705240-99-9	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	165.19 g/mol	<a href="#">[1]</a>
Synonyms	Benzeneacetic acid, 4-amino-3-methyl-	<a href="#">[1]</a>

## Physicochemical Properties (Predicted and Experimental)

A comprehensive understanding of the physicochemical properties of a compound is paramount for its application in drug design and development, influencing factors such as solubility, absorption, and distribution.

Property	Value	Notes
Appearance	Light yellow solid (crystalline powder)	Based on typical appearance of similar compounds.
Melting Point	Not available	Experimental data is not readily available in public literature.
Boiling Point	Not available	Experimental data is not readily available in public literature.
Solubility	Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.	Predicted based on the structure having both polar (amino, carboxylic acid) and non-polar (phenyl, methyl) groups.
pKa	~4-5 (carboxylic acid), ~4-5 (anilinium ion)	Estimated values based on analogous structures. The electron-donating methyl group slightly increases the pKa of the amino group compared to 4-aminophenylacetic acid.

## Synthesis and Manufacturing

The synthesis of **2-(4-Amino-3-methylphenyl)acetic acid** can be approached through several strategic routes, typically starting from commercially available precursors. The choice of synthetic pathway often depends on factors such as starting material cost, scalability, and desired purity. A common conceptual approach involves the modification of a pre-existing phenylacetic acid scaffold or the construction of the substituted phenyl ring followed by the introduction of the acetic acid side chain.

## Retrosynthetic Analysis

A logical retrosynthetic approach to **2-(4-Amino-3-methylphenyl)acetic acid** is illustrated below. This disconnection highlights key transformations that can be employed in its synthesis.



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Caption: Retrosynthetic analysis of **2-(4-Amino-3-methylphenyl)acetic acid**.

## Exemplary Synthetic Protocol

The following is a generalized, multi-step protocol for the synthesis of **2-(4-Amino-3-methylphenyl)acetic acid**, based on established chemical transformations.

### Step 1: Nitration of o-Tolylacetic acid

A common starting point is the nitration of 2-methylphenylacetic acid. This reaction typically yields a mixture of isomers, with the desired 3-nitro-2-methylphenylacetic acid being one of the products.

- **Reaction:** 2-methylphenylacetic acid is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at controlled temperatures.
- **Rationale:** The methyl group is an ortho-, para-director; however, the steric hindrance from the acetic acid side chain can influence the regioselectivity of the nitration. Careful optimization of reaction conditions is necessary to maximize the yield of the desired isomer.

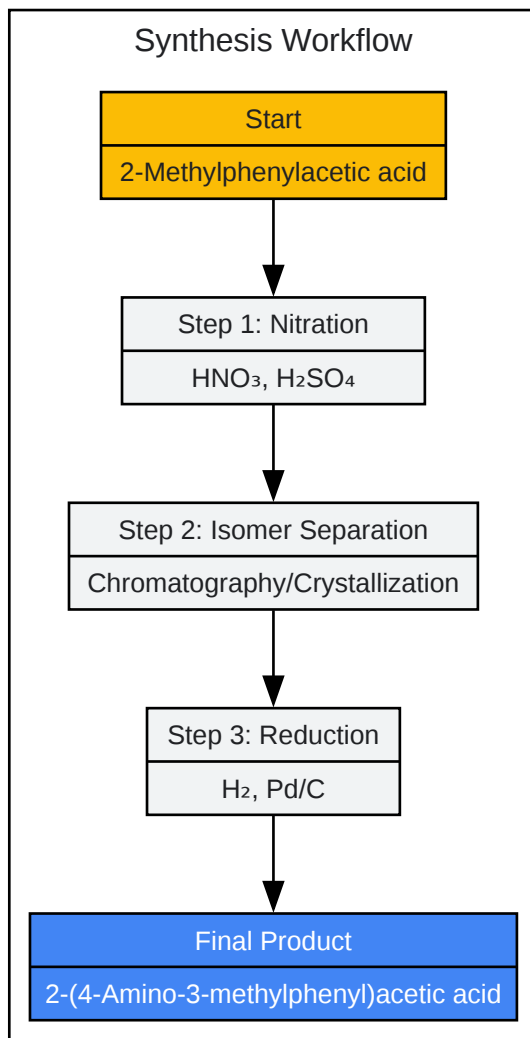
### Step 2: Isomer Separation

- **Procedure:** The resulting isomeric mixture is separated using techniques such as fractional crystallization or column chromatography to isolate the 3-nitro-2-methylphenylacetic acid.

### Step 3: Reduction of the Nitro Group

- **Reaction:** The isolated 3-nitro-2-methylphenylacetic acid is then reduced to the corresponding amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H<sub>2</sub> over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/acetic acid).

- Rationale: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.



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Caption: Generalized synthetic workflow for **2-(4-Amino-3-methylphenyl)acetic acid**.

## Applications in Research and Drug Development

Phenylacetic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. The unique substitution pattern of **2-(4-Amino-3-methylphenyl)acetic acid** makes it a particularly interesting candidate for the development of novel pharmaceuticals.

## Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, such as amide bond formation, N-alkylation, and diazotization followed by substitution.

## Potential as a Scaffold in Drug Discovery

Substituted phenylacetic acids are known to be precursors for various classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs present in **2-(4-Amino-3-methylphenyl)acetic acid** could be explored for their potential interaction with various biological targets. For instance, derivatives of this compound could be investigated as inhibitors of enzymes such as cyclooxygenase (COX) or as ligands for various receptors.

## Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from the Safety Data Sheet (SDS) for **2-(4-Amino-3-methylphenyl)acetic acid**.<sup>[1]</sup>

## Hazard Identification

- Eye Contact: May cause serious eye irritation.
- Skin Contact: May cause skin irritation.
- Inhalation: May cause respiratory tract irritation.
- Ingestion: May be harmful if swallowed.

## Recommended Personal Protective Equipment (PPE)

Protection Type	Specification
Eye/Face Protection	Chemical safety goggles or face shield.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection	Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.

## First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[1\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[\[1\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[\[1\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[\[1\]](#)

## Conclusion

**2-(4-Amino-3-methylphenyl)acetic acid** is a valuable chemical entity with significant potential for researchers and professionals in the field of drug development. Its defined chemical structure and reactive functional groups make it an important building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, properties, and safety protocols is crucial for its effective and safe utilization in a research setting. As with any chemical, all handling and experimental procedures should be conducted in accordance with established laboratory safety guidelines and the specific recommendations provided in the Safety Data Sheet.

## References

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## Sources

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